molecular formula C8H11N5O B14322918 6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine CAS No. 111888-24-5

6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine

Cat. No.: B14322918
CAS No.: 111888-24-5
M. Wt: 193.21 g/mol
InChI Key: UVNMHPIKVNYLKD-UHFFFAOYSA-N
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Description

6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a but-3-yn-1-yloxy group and a dimethylamino group attached to the tetrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the following steps:

    Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the reaction of hydrazine with nitriles or other suitable precursors under controlled conditions.

    Introduction of the But-3-yn-1-yloxy Group: The but-3-yn-1-yloxy group can be introduced via nucleophilic substitution reactions, where an appropriate alkyne is reacted with a suitable leaving group on the tetrazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the tetrazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can introduce various functional groups onto the tetrazine ring.

Scientific Research Applications

6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. The presence of the but-3-yn-1-yloxy group and the dimethylamino group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine: Characterized by the presence of a but-3-yn-1-yloxy group and a dimethylamino group.

    6-[(But-3-yn-1-yl)oxy]-1,2,4,5-tetrazin-3-amine: Similar structure but lacks the dimethylamino group.

    6-[(But-3-yn-1-yl)oxy]-N-methyl-1,2,4,5-tetrazin-3-amine: Contains a single methyl group instead of a dimethylamino group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the but-3-yn-1-yloxy group and the dimethylamino group can enhance its reactivity and binding affinity in various contexts.

Properties

CAS No.

111888-24-5

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

6-but-3-ynoxy-N,N-dimethyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C8H11N5O/c1-4-5-6-14-8-11-9-7(10-12-8)13(2)3/h1H,5-6H2,2-3H3

InChI Key

UVNMHPIKVNYLKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(N=N1)OCCC#C

Origin of Product

United States

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